

Application Notes: N-(2-Bromobenzylloxycarbonyloxy)succinimide for Tyrosine Side Chain Protection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>N</i> -(2-
Compound Name:	<i>Bromobenzylloxycarbonyloxy)succinimide</i>
Cat. No.:	B139699

[Get Quote](#)

Introduction

In solid-phase peptide synthesis (SPPS), the functional side chains of amino acids must be protected to prevent undesirable side reactions during the coupling process. The choice of a suitable protecting group is critical for the synthesis of high-purity peptides. **N-(2-Bromobenzylloxycarbonyloxy)succinimide** is a reagent used to introduce the 2-Bromobenzylloxycarbonyl (2-BrZ or Z(2-Br)) protecting group onto the phenolic hydroxyl side chain of tyrosine. The 2-BrZ group offers specific advantages, particularly in Boc-based synthesis strategies, due to its stability in moderately acidic conditions and its clean removal under strong acidolysis.

This document provides detailed application notes, protocols, and comparative data for the use of **N-(2-Bromobenzylloxycarbonyloxy)succinimide** for tyrosine side chain protection in peptide synthesis.

Chemical and Physical Properties

N-(2-Bromobenzylloxycarbonyloxy)succinimide, also known as 2-Bromobenzyl succinimidyl carbonate or Z(2-Br)-OSu, is the activated reagent for introducing the 2-BrZ protecting group.

[1]

Property	Value	Reference(s)
CAS Number	128611-93-8	[1]
Molecular Formula	C ₁₂ H ₁₀ BrNO ₅	[1]
Molecular Weight	328.13 g/mol	[1]
Synonyms	2-Bromobenzyl succinimidyl carbonate, Z(2-Br)-OSu	[1]
Purity	Typically ≥98%	[2]

Application in Peptide Synthesis

The 2-BrZ group is primarily utilized as a side-chain protecting group for tyrosine in Boc-based SPPS. Its stability and deprotection characteristics determine its suitability for different synthesis strategies.

- **Boc-SPPS Compatibility:** The 2-BrZ group is stable to the repetitive treatments with trifluoroacetic acid (TFA) used for the removal of the N α -Boc group.[\[3\]](#)[\[4\]](#) This makes it a robust choice for synthesizing long peptides where a tyrosine residue is located early in the sequence.[\[4\]](#)
- **Fmoc-SPPS Compatibility:** The use of the 2-BrZ group in Fmoc-SPPS is limited.[\[3\]](#) The group is labile to the piperidine solutions used for N α -Fmoc deprotection, leading to premature deprotection of the tyrosine side chain.[\[3\]](#)[\[4\]](#) Therefore, its application in Fmoc chemistry is generally restricted to the synthesis of short to medium-sized peptides or for introducing a tyrosine residue near the N-terminus.[\[3\]](#)

Stability and Deprotection

The key to the utility of any protecting group is its orthogonal stability relative to the N α -protecting group and its efficient removal at the final cleavage step.

Condition	Stability of Tyr(2-BrZ)	Comments	Reference(s)
50% TFA in DCM	Stable	Allows for repetitive Na-Boc group removal without significant loss of the side-chain protection.	[3]
20% Piperidine in DMF	Labile	The group is removed by piperidine, limiting its use in standard Fmoc-SPPS protocols.	[3][4]
HF (Hydrogen Fluoride)	Cleaved	Standard final cleavage and deprotection condition in Boc-SPPS.	[3][4]
TFMSA (Trifluoromethanesulfonyc acid)	Cleaved	An alternative strong acid for final cleavage from the resin.	[3][4]
HBr in Acetic Acid	Cleaved	Another strong acid cleavage condition compatible with the 2-BrZ group.	[3]
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)	Cleaved	A strong silylating agent used for final deprotection.	[4]

Comparison with Other Tyrosine Protecting Groups

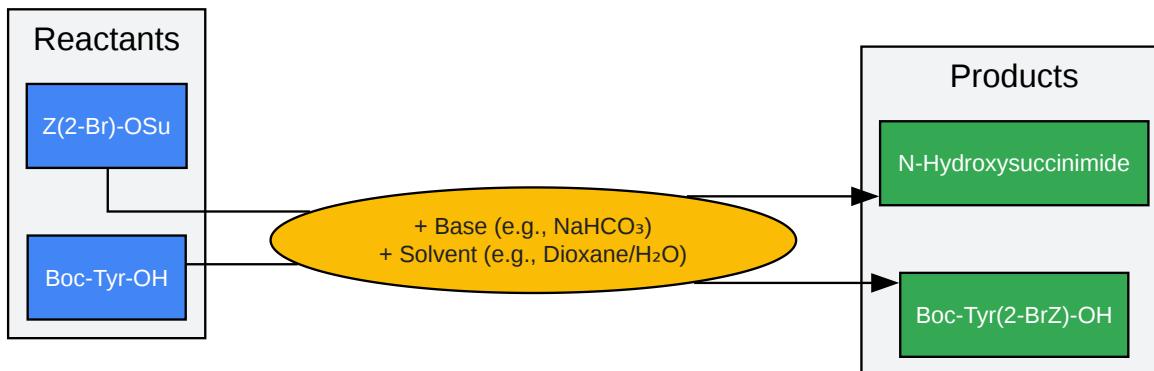
The selection of a protecting group depends on the overall synthesis strategy (Boc vs. Fmoc) and the desired properties of the final peptide.

Derivative	$\text{N}\alpha$ -Strategy	Side-Chain Stability to $\text{N}\alpha$ -Deprotection	Final Cleavage Conditions	Reference(s)
Tyr(2-BrZ)	Boc	Stable to 50% TFA	HF, TFMSA, HBr	[3][4]
Tyr(Bzl)	Boc/Fmoc	Partially removed by TFA	HF, Strong Acid	[3]
Tyr(2,6-Cl ₂ Bzl)	Boc	High stability to 50% TFA	HF, TMSOTf	[3]
Tyr(tBu)	Fmoc	Stable to Piperidine	TFA	[3][5]

Experimental Protocols

Protocol 1: Protection of $\text{N}\alpha$ -Boc-Tyrosine with N-(2-Bromobenzoyloxycarbonyloxy)succinimide

This protocol describes the general procedure for attaching the 2-BrZ group to the side chain of $\text{N}\alpha$ -Boc-protected L-tyrosine.


Materials:

- $\text{N}\alpha$ -Boc-L-Tyrosine
- **N-(2-Bromobenzoyloxycarbonyloxy)succinimide (Z(2-Br)-OSu)**
- Sodium bicarbonate (NaHCO_3) or another suitable base (e.g., triethylamine)
- Solvent: Dioxane/Water mixture or Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution
- Brine solution

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

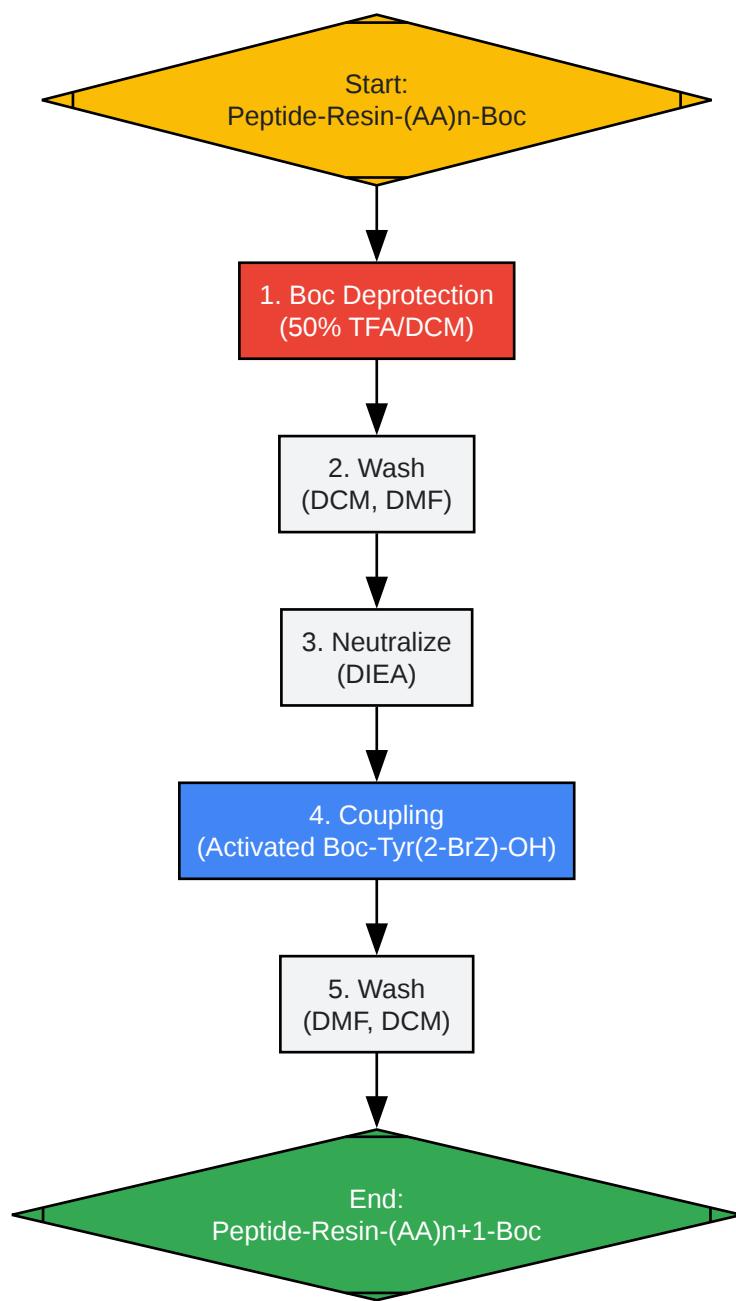
- **Dissolution:** Dissolve α -Boc-L-Tyrosine in a suitable solvent mixture (e.g., 1:1 Dioxane/Water). Add sodium bicarbonate (approx. 2.0 equivalents) to deprotonate the phenolic hydroxyl and carboxylic acid groups.
- **Reagent Addition:** In a separate flask, dissolve **N-(2-Bromobenzylloxycarbonyloxy)succinimide** (1.0-1.2 equivalents) in the same solvent.
- **Reaction:** Add the $Z(2-Br)-OSu$ solution dropwise to the Boc-Tyr solution at room temperature with vigorous stirring.
- **Monitoring:** Allow the reaction to proceed for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, acidify the mixture to pH ~2-3 with a suitable acid (e.g., 1N HCl) and extract the product into ethyl acetate.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, Boc-Tyr(2-BrZ)-OH, can be purified by crystallization or column chromatography if necessary.

[Click to download full resolution via product page](#)

Caption: Synthesis of Boc-Tyr(2-BrZ)-OH.

Protocol 2: Standard Cycle for Boc-SPPS using Boc-Tyr(2-BrZ)-OH

This protocol outlines a single coupling cycle in a manual Boc-based solid-phase peptide synthesis.


Materials:

- Peptide-resin with a free N-terminal amine
- Boc-Tyr(2-BrZ)-OH
- Coupling reagents: e.g., HBTU/HOBt or DIC/HOBt
- Base: N,N-Diisopropylethylamine (DIEA)
- Solvent: N,N-Dimethylformamide (DMF)
- Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- Neutralization solution: 10% DIEA in DCM
- DCM for washing

- Solid-phase synthesis vessel

Procedure:

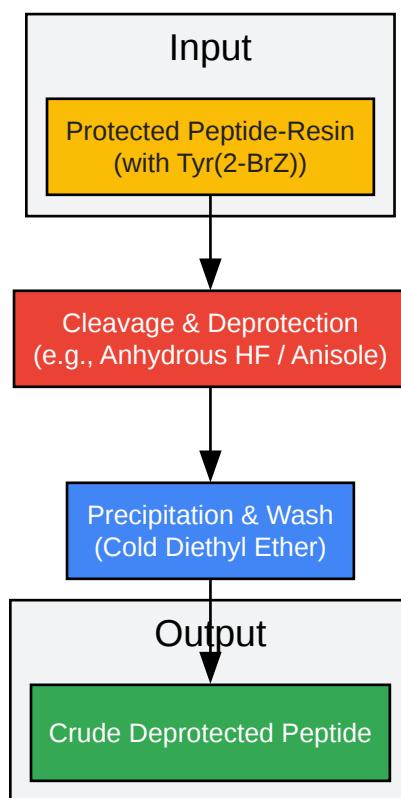
- Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
- Boc Deprotection:
 - Treat the resin with 50% TFA in DCM for 1-2 minutes.
 - Drain the solution.
 - Treat the resin again with 50% TFA in DCM for 20-30 minutes.
- Washing: Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
- Neutralization: Treat the resin with 10% DIEA in DCM (2 times for 2 minutes each) to neutralize the ammonium salt. Wash again with DCM and DMF.
- Amino Acid Activation: In a separate vessel, pre-activate Boc-Tyr(2-BrZ)-OH (3-4 equivalents) with coupling reagents (e.g., HBTU/HOBt) and DIEA in DMF for 5-10 minutes.
- Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
- Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
- Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (should be negative). If the test is positive, repeat the coupling step.

[Click to download full resolution via product page](#)

Caption: Workflow for a single Boc-SPPS cycle.

Protocol 3: Final Cleavage and Deprotection of the 2-BrZ Group

This protocol describes the final step to cleave the synthesized peptide from the resin and remove the 2-BrZ side-chain protecting group.


Materials:

- Peptide-resin (fully synthesized)
- Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF)
- Scavenger: Anisole or p-cresol
- HF cleavage apparatus
- Cold diethyl ether
- Centrifuge and tubes
- Lyophilizer

Procedure: CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF apparatus.

- Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the dried resin in the reaction vessel of the HF apparatus.
- Scavenger Addition: Add a scavenger such as anisole or p-cresol (typically 1.0 mL per gram of resin) to the reaction vessel.
- HF Cleavage: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
- Reaction: Stir the mixture at 0°C for 1-2 hours.
- HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
- Peptide Precipitation: Wash the resin residue with cold diethyl ether to precipitate the crude peptide.

- Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash several times with cold diethyl ether to remove scavengers and cleavage byproducts.
- Extraction and Lyophilization: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and lyophilize to obtain a dry powder.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

[Click to download full resolution via product page](#)

Caption: Final cleavage and deprotection workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 128611-93-8 Cas No. | N-(2-Bromobenzylloxycarbonyloxy)Succinimide | Apollo [store.apolloscientific.co.uk]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes: N-(2-Bromobenzylloxycarbonyloxy)succinimide for Tyrosine Side Chain Protection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139699#n-2-bromobenzylloxycarbonyloxy-succinimide-for-tyrosine-side-chain-protection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com